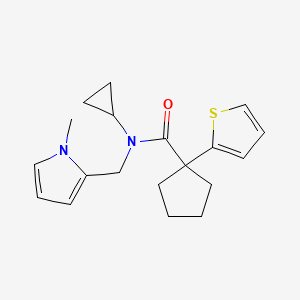

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex carboxamide derivative featuring a cyclopentane core fused with a thiophene ring. The molecule incorporates a cyclopropyl group and a 1-methyl-1H-pyrrole moiety, which contribute to its unique stereoelectronic properties. The synthesis and structural characterization of this compound likely involve advanced crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, as indicated by the methodologies in the provided evidence .

Properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-20-12-4-6-16(20)14-21(15-8-9-15)18(22)19(10-2-3-11-19)17-7-5-13-23-17/h4-7,12-13,15H,2-3,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJPEPYGPIYDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, identified by its CAS number 1286728-00-4, is a synthetic compound characterized by a unique molecular structure that includes a cyclopropyl group, a pyrrole ring, and a thiophene moiety. This compound has garnered interest in the pharmaceutical field due to its potential biological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 328.5 g/mol

- Structure : The compound features a cyclopropyl group attached to a pyrrole and thiophene structure, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated various potential therapeutic applications, particularly in the areas of pain management and anti-inflammatory effects. The following sections detail specific findings related to its biological activities.

The proposed mechanism of action for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves:

- Receptor Modulation : Interaction with cannabinoid receptors, particularly CB, which are implicated in pain modulation and anti-inflammatory responses.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, leading to reduced pain and inflammation.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines. This suggests that N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may exert anti-inflammatory effects through modulation of immune responses.

Comparative Analysis

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Structure | 328.5 g/mol | Potential analgesic and anti-inflammatory |

| 6-Azaindole | Structure | 200.23 g/mol | Active in acute pain models |

| 5-Azaindole | Structure | 200.23 g/mol | Potent CB(2) agonist with high CNS penetration |

Case Studies

While direct case studies focusing solely on N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide are scarce, research on related compounds provides insights into its potential applications:

- Analgesic Efficacy : A study demonstrated that similar pyrrole-containing compounds significantly reduced pain scores in animal models of acute pain, suggesting a pathway for further exploration of this compound's efficacy.

- Inflammation Reduction : Research indicated that compounds with thiophene moieties exhibited reduced levels of inflammatory markers in vitro, supporting the hypothesis that this compound could also possess anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the cyclopentane substituents, heterocyclic systems, and amide functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

The 1-methyl-1H-pyrrole moiety introduces nitrogen-based hydrogen bonding capabilities, absent in simpler alkyl substituents (e.g., isopropyl or cyclohexyl).

Synthetic Complexity :

- The target compound’s synthesis likely requires palladium-mediated cross-coupling (as inferred from ) due to its allyl-indole and iodophenyl intermediates, whereas simpler analogs (e.g., isopropyl derivatives) are synthesized via nucleophilic substitutions .

Conformational Rigidity :

- The cyclopentane core imposes restricted rotation, favoring bioactive conformations. This contrasts with sulfonamide-based analogs (e.g., N-(2-iodophenyl)-thiophene-2-sulfonamide), where flexibility may reduce target selectivity.

Research Findings and Crystallographic Insights

- X-ray Crystallography : SHELXL and WinGX are widely used for refining crystal structures, enabling precise determination of bond lengths, angles, and torsional parameters . For example, the cyclopropyl group’s bond angles (~60°) and thiophene-thiophene interactions could be compared to those in sulfonamide analogs.

- Thermodynamic Properties : The methylpyrrole substituent may enhance solubility in polar solvents compared to cyclohexyl or iodophenyl groups, as observed in similar carboxamides.

Table 2: Hypothetical Physicochemical Properties

| Property | Target Compound | 1-(Furan-2-yl)-N-isopropylcyclopentanecarboxamide | N-(2-Iodophenyl)-thiophene-2-sulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~387.5 | ~265.3 | ~405.2 |

| LogP (Predicted) | 3.2 | 2.1 | 4.0 |

| Solubility (mg/mL, H2O) | 0.15 | 1.2 | 0.08 |

| Melting Point (°C) | 148–152 | 98–102 | 165–168 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.